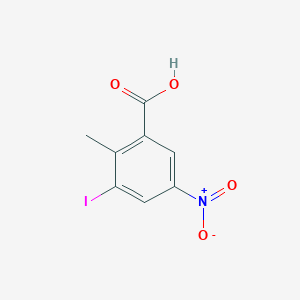

3-Iodo-2-methyl-5-nitrobenzoic acid

描述

The compound 3-Iodo-2-methyl-5-nitrobenzoic acid is a notable member of the substituted benzoic acid family, which is characterized by the presence of iodo, methyl, and nitro functional groups attached to the benzoic acid core. Its strategic importance in contemporary organic chemistry is primarily due to its function as a versatile synthetic intermediate. The specific arrangement of its substituents allows for a wide range of chemical reactions, making it a valuable building block for more complex molecules.

属性

IUPAC Name |

3-iodo-2-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-4-6(8(11)12)2-5(10(13)14)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHRLBOOQGPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Iodo 2 Methyl 5 Nitrobenzoic Acid

Regioselective Synthesis Strategies for 3-Iodo-2-methyl-5-nitrobenzoic Acid

The regioselective synthesis of this compound is crucial for its application in further chemical transformations. The primary strategies involve a sequential introduction of the functional groups to ensure the correct substitution pattern on the benzoic acid backbone.

Multi-Step Functionalization Protocols for Benzoic Acid Derivatives

The most common and practical approach to synthesizing this compound involves a multi-step sequence starting from 2-methylbenzoic acid. This method allows for controlled functionalization and high yields of the desired product.

The initial step in the synthesis is the nitration of 2-methylbenzoic acid. The directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) are key to achieving the desired regioselectivity. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Critical to the success of this step is the careful control of reaction temperature, which is generally maintained between 0 and 5°C. This low temperature helps to prevent over-nitration and the formation of unwanted side products. The primary product of this reaction is 2-methyl-5-nitrobenzoic acid, where the nitro group is introduced at the 5-position, which is meta to the carboxylic acid and para to the methyl group. Optimization of parameters such as the ratio of nitrating agents, reaction time, and temperature is essential for maximizing the yield and purity of the 2-methyl-5-nitrobenzoic acid intermediate. figshare.com Studies have shown that using a mixture of nitric acid and acetic anhydride (B1165640) can also be an effective and environmentally friendly method for the nitration of related compounds. researchgate.net

Table 1: Optimization of Nitration Conditions for Methylbenzoic Acid Derivatives

| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time | Key Findings | Reference |

|---|---|---|---|---|---|

| m-methylbenzoic acid | Nitric acid | -30 to -15 | 10-120 min | High conversion rate (99.1-99.7%) and selectivity (75.2-85.6%) for 2-nitro-3-methylbenzoic acid. patsnap.comgoogle.com | patsnap.comgoogle.com |

| 2-chlorotoluene-4-sulfonate | Fuming nitric acid / Fuming sulfuric acid | -5 | 3 h | Optimized mass and molar ratios of reactants led to improved yield. figshare.com | figshare.com |

| Benzoic acid | Concentrated nitric acid / Concentrated sulfuric acid | < 5 | Not specified | Keeping the temperature very cold minimizes the formation of ortho-substituted byproducts. truman.edu | truman.edu |

Following nitration, the next step is the introduction of the iodine atom at the 3-position of 2-methyl-5-nitrobenzoic acid. Direct iodination methods are often employed for this transformation. A commonly used reagent system is iodine in the presence of an oxidizing agent like potassium persulfate. google.com This reaction is typically carried out in a mixed solvent system, such as acetic acid and water, with the addition of concentrated sulfuric acid. google.com

The reaction temperature is gradually increased to facilitate the iodination process. google.com This method, however, can lead to the formation of isomeric byproducts, such as 2-methyl-3-iodobenzoic acid and 2-methyl-3,5-diiodobenzoic acid, which necessitates purification steps to isolate the desired this compound. google.com Other iodinating systems, such as iodine and periodic acid in the presence of an acid catalyst, have also been explored for the iodination of methylbenzoic acid derivatives. google.com

Table 2: Direct Iodination Methods for Benzoic Acid Derivatives

| Starting Material | Iodinating Reagent System | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| o-methylbenzoic acid | Iodine / Potassium persulfate | Acetic acid / water / concentrated sulfuric acid | Produces a mixture of 2-methyl-5-iodobenzoic acid, 2-methyl-3-iodobenzoic acid, and 2-methyl-3,5-diiodobenzoic acid. google.com | google.com |

| 2-methylbenzoic acid | Iodine / Oxidizing agent / Acetic anhydride | In the presence of a microporous compound (e.g., β-form zeolite) | High selectivity and yield for 5-iodo-2-methylbenzoic acid. google.comgoogle.comgoogleapis.com | google.comgoogle.comgoogleapis.com |

| Methylbenzoic acid | Iodine / Periodate or Iodic acid | Acid catalyst in solvent | Selective one-step synthesis of the mono-iodinated product. google.com | google.com |

Diazotization-Iodination Pathways and Associated Mechanistic Insights

An alternative to direct iodination is a pathway involving diazotization followed by iodination, a sequence often referred to as the Sandmeyer reaction. This multi-step process begins with the reduction of the nitro group of 2-methyl-5-nitrobenzoic acid to an amino group, forming 3-amino-2-methyl-5-nitrobenzoic acid. This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals in acidic media (e.g., Zn/HCl).

The resulting amino compound is then subjected to diazotization, where it is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic solution) to form a diazonium salt. This intermediate is typically unstable and is used in situ. The diazonium salt is then treated with an iodide source, such as potassium iodide, to introduce the iodine atom onto the aromatic ring, displacing the diazonium group and releasing nitrogen gas. researchgate.net

While this method can be effective, it is often considered more complex and less suitable for large-scale industrial production due to the lengthy process and potential safety concerns associated with diazonium salts. google.comgoogle.comgoogleapis.comresearchgate.net Mechanistically, the reaction proceeds through the formation of a highly reactive diazonium cation, which is then susceptible to nucleophilic attack by the iodide ion.

Alternative Synthetic Approaches and Novel Catalytic Systems

Research into more efficient and environmentally benign synthetic methods has led to the exploration of alternative approaches and novel catalytic systems. For instance, the use of nanoporous silica (B1680970) anchored with sulfonic acid groups has been shown to effectively catalyze the iodination of aromatic compounds in water using hydrogen peroxide as an oxidant. researchgate.net This approach offers the advantage of a recyclable catalyst and a greener reaction medium. researchgate.net

Another innovative approach involves a three-component ring transformation of 3,5-dinitro-2-pyridone with an aldehyde in the presence of ammonium (B1175870) acetate (B1210297) to synthesize substituted nitropyridines. researchgate.net While not a direct synthesis of the target molecule, this highlights the development of novel synthetic strategies for related nitroaromatic compounds. researchgate.net For the direct iodination of 2-methylbenzoic acid, the use of microporous compounds like zeolites in the presence of iodine, an oxidizing agent, and acetic anhydride has been patented as a method to achieve high selectivity and yield of the iodinated product. google.comgoogle.comgoogleapis.com

Mechanistic Investigations of Key Synthetic Transformations

The key transformations in the synthesis of this compound are electrophilic aromatic substitution reactions. The nitration of 2-methylbenzoic acid is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The regioselectivity is governed by the directing effects of the existing substituents on the benzene (B151609) ring. The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho, para-directing group. The observed formation of 2-methyl-5-nitrobenzoic acid indicates that the directing effect of the carboxylic acid group dominates in this case.

The direct iodination of 2-methyl-5-nitrobenzoic acid is also an electrophilic aromatic substitution reaction. The iodine molecule itself is not a strong enough electrophile to react with the deactivated aromatic ring. Therefore, an oxidizing agent is required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). The electron-withdrawing nitro and carboxylic acid groups deactivate the ring, making the substitution more challenging. The position of iodination is influenced by the directing effects of all three substituents.

The diazotization-iodination pathway involves a different mechanism. After the formation of the diazonium salt, the reaction with iodide can proceed through a radical mechanism (the Sandmeyer reaction) or a nucleophilic substitution mechanism. The exact mechanism can depend on the specific reaction conditions and the presence of catalysts.

Elucidation of Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of this compound is a prime example of the importance of regioselectivity in electrophilic aromatic substitution (EAS) reactions. The order of substituent introduction is critical to obtaining the desired isomer.

In the first step, the nitration of 2-methylbenzoic acid, the directing effects of the existing substituents—the methyl group (-CH₃) and the carboxylic acid group (-COOH)—determine the position of the incoming nitro group (-NO₂). The methyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. youtube.comyoutube.commasterorganicchemistry.com

When both an activating and a deactivating group are present, the activating group generally governs the regioselectivity. However, in the case of 2-methylbenzoic acid, the strong deactivating effect of the carboxylic acid group and steric hindrance from the adjacent methyl group favor the introduction of the nitro group at the 5-position, which is meta to the carboxylic acid and para to the methyl group. truman.edu This leads to the formation of 2-methyl-3-nitrobenzoic acid or 2-methyl-5-nitrobenzoic acid. Subsequent iodination then targets the remaining activated position. For instance, the synthesis of 3-iodo-4-methyl-5-nitrobenzoic acid starts from 4-methyl-3-nitrobenzoic acid. chemicalbook.com

The directing effects of various functional groups in electrophilic aromatic substitution are summarized in the table below.

| Functional Group | Activating/Deactivating | Directing Effect |

| -OH, -NH₂, -OR | Strongly Activating | ortho, para |

| -Alkyl | Activating | ortho, para |

| -Halogens | Deactivating | ortho, para |

| -CHO, -COR, -COOR | Deactivating | meta |

| -SO₃H, -CN, -NO₂ | Strongly Deactivating | meta |

Role of Transient Intermediates in Reaction Progression

The progression of electrophilic aromatic substitution reactions, such as nitration and halogenation, involves the formation of transient intermediates that are key to the reaction's outcome. In the nitration of a benzene derivative, the electrophile is the nitronium ion (NO₂⁺), which is generated from the reaction of nitric acid and a strong acid catalyst like sulfuric acid. truman.edugoogle.com

The nitronium ion attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the substituents already present on the ring. Electron-donating groups stabilize the arenium ion, particularly when the positive charge is located on the carbon bearing the substituent (ortho and para attack). Conversely, electron-withdrawing groups destabilize the intermediate. youtube.comlibretexts.org

The formation of the arenium ion is the rate-determining step of the reaction. The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring and yields the final substituted product. The regioselectivity of the reaction is determined by the relative stability of the possible arenium ion intermediates. libretexts.org

Decarboxylative Halogenation Processes Applied to Benzoic Acid Derivatives

Decarboxylative halogenation, also known as halodecarboxylation, offers an alternative route to aryl halides from aromatic carboxylic acids. nih.govacs.org This method involves the replacement of a carboxyl group with a halogen atom and can be particularly useful for synthesizing regioisomers that are difficult to obtain through direct electrophilic halogenation. nih.govacs.org

Several methods for decarboxylative halogenation have been developed, often utilizing metal catalysts. For instance, copper(I) can mediate the decarboxylative halogenation of electron-deficient benzoic acids under aerobic conditions. organic-chemistry.org This process allows for the synthesis of aryl iodides, bromides, and chlorides using the corresponding copper(I) halides as the halogen source. organic-chemistry.org Another approach involves the use of hypervalent iodine(III) reagents. nih.gov

A general catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been reported that leverages ligand-to-metal charge transfer. princeton.edu This strategy accommodates a broad range of substrates and can produce bromo-, iodo-, chloro-, and fluoro(hetero)arenes. princeton.edu The reaction proceeds through an aryl radical intermediate. princeton.edu

It has been noted that nitro-substituted benzoic acids are particularly amenable to certain decarboxylative bromination reactions, while other benzoic acid derivatives may give poor yields. nih.govacs.org Light irradiation has been shown to significantly improve the reaction rates and yields for various electron-poor acids. nih.govacs.org

| Method | Catalyst/Reagents | Substrate Scope | Key Features |

| Copper-Mediated | Cu(I) | Electron-deficient benzoic acids | Aerobic conditions, uses CuX as halogen source. organic-chemistry.org |

| Palladium-Catalyzed | Pd(OAc)₂ | Electron-rich benzoic acids | Aerobic conditions. organic-chemistry.org |

| Ligand-to-Metal Charge Transfer | Copper catalyst | Broad (hetero)aryl carboxylic acids | Forms aryl radical intermediate, can be used for bromination, iodination, chlorination, and fluorination. princeton.edu |

| Hunsdiecker Reaction | Silver salt of carboxylic acid, bromine | General | Stoichiometric use of silver salt. |

| Hypervalent Iodine | Hypervalent Iodine(III) reagents | Indolecarboxylic acids | Provides haloindole derivatives. nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Development of Environmentally Benign Nitration Procedures

Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid, which can be hazardous and generate significant acidic waste. truman.eduresearchgate.net In response, more environmentally benign nitration procedures have been developed.

One approach involves the use of inorganic nitrates, such as bismuth nitrate, cerium ammonium nitrate, sodium nitrite, and potassium nitrate, adsorbed onto a solid support like silica gel. researchgate.net This method can provide a simple, rapid, and clean synthesis of aromatic nitro compounds with comparable yields to traditional methods. researchgate.net Another green method for preparing nitroaromatic compounds involves oxidation reactions using nitric acid solutions at controlled temperatures and pressures, which can lead to high product yields and minimal waste. google.com

Solvent Selection, Catalytic Recycling, and Process Intensification

Solvent selection is a critical aspect of green chemistry, as solvents often constitute a large portion of the waste generated in a chemical process. rsc.org The ideal solvent should be non-toxic, renewable, and easily recyclable. Guidelines for environmentally friendly solvent selection are available to assist in choosing greener reaction media. rsc.org The ability to recycle both the solvent and the catalyst is a key goal in sustainable synthesis. google.com

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, can also contribute to greener synthesis. This can involve using microreactors or flow chemistry, which can offer better control over reaction parameters and improve safety.

Atom Economy and Waste Minimization in Preparation

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com Reactions with high atom economy are more sustainable as they generate less waste. monash.edu Addition and rearrangement reactions typically have 100% atom economy, while substitution and elimination reactions generate byproducts and thus have lower atom economies. scranton.edu

In the synthesis of this compound, careful planning of the synthetic route can maximize atom economy. For example, choosing a synthetic pathway that minimizes the use of protecting groups and stoichiometric reagents can significantly reduce waste. The development of catalytic versions of reactions that traditionally require stoichiometric reagents is a key area of research in green chemistry. epa.gov

Chemical Reactivity and Derivatization of 3 Iodo 2 Methyl 5 Nitrobenzoic Acid

Reactivity Profiles of Constituent Functional Groups

The unique arrangement of the carboxyl, iodo, and nitro moieties on the benzoic acid framework provides a versatile platform for a variety of chemical reactions. The electron-withdrawing nature of the nitro group significantly impacts the reactivity of the entire molecule.

The carboxylic acid group is a primary site for derivatization. Standard protocols can be employed to convert it into esters, amides, and acyl halides, which serve as key intermediates for more complex molecules.

Esterification: The conversion of 3-Iodo-2-methyl-5-nitrobenzoic acid to its corresponding esters is a common transformation. For instance, methyl esters can be synthesized with high yields (approaching 95%) by reacting the carboxylic acid with thionyl chloride followed by methanol. This process is often a crucial step in multistep synthetic sequences. truman.edu The reaction is an equilibrium process, and the removal of water is essential to drive it towards the product side. truman.edu

Amidation: The carboxylic acid can be readily converted to amides. This can be achieved by first converting the carboxylic acid to its more reactive acyl chloride, which then reacts with an appropriate amine. This amidation is a key step in the synthesis of various biologically active compounds, including nitrobenzoic acid amide derivatives. google.com For example, N,N-disubstituted amides can be prepared, which are precursors to other complex heterocyclic systems.

Acyl Halide Formation: The formation of an acyl halide, typically an acyl chloride, is an important activation step for the carboxyl group. Reagents like thionyl chloride are commonly used for this transformation. google.com The resulting acyl halide is highly reactive and can be readily used in subsequent reactions such as esterification and amidation. google.comgoogle.com

| Transformation | Reagents | Product | Application |

| Esterification | Thionyl chloride, Methanol | Methyl 3-iodo-2-methyl-5-nitrobenzoate | Intermediate in organic synthesis truman.edu |

| Amidation | Thionyl chloride, Amine | 3-Iodo-2-methyl-5-nitrobenzamide | Precursor for bioactive molecules google.com |

| Acyl Halide Formation | Thionyl chloride | 3-Iodo-2-methyl-5-nitrobenzoyl chloride | Reactive intermediate for further synthesis google.com |

The aryl iodide group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group can influence the reactivity of the C-I bond.

Aryl iodides are particularly useful substrates in cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the metal catalyst. nih.gov This reactivity allows for the introduction of a wide range of substituents at the 3-position of the benzoic acid ring, leading to the synthesis of diverse derivatives.

The nitro group is readily reduced to an amino group, which can then be further functionalized. This transformation is fundamental in the synthesis of many nitrogen-containing heterocyclic compounds.

The reduction of aromatic nitro compounds to amines is a well-established process in organic chemistry. wikipedia.orgunimi.it A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using Pd/C) or chemical reductants like tin(II) chloride or iron in acidic media. google.comwikipedia.org The resulting amino group can then participate in a range of reactions, such as diazotization or condensation with carbonyl compounds, to form more complex structures. For instance, the reduction of the nitro group is a key step in the synthesis of aminophenols and other derivatives. nih.gov The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

| Reagent | Conditions | Product | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | Hydrogen gas | Amine | wikipedia.org |

| Iron metal | Acidic media | Amine | wikipedia.orgunimi.it |

| Tin(II) chloride | Acidic solution | Amine | wikipedia.org |

| Sodium Hydrosulfite | Aqueous solution | Amine | wikipedia.org |

Synthesis of Structurally Diverse Derivatives and Analogues

The versatile reactivity of this compound and its derivatives allows for the construction of a wide array of complex organic molecules, including various heterocyclic systems.

Isocoumarins are a class of naturally occurring lactones with diverse biological activities. nih.gov The synthesis of isocoumarin (B1212949) scaffolds can be achieved through various methods, often involving the cyclization of substituted benzoic acids or their derivatives. organic-chemistry.orgresearchgate.net For instance, the reaction of 2-iodo-3-nitrobenzoic acid with arylalkynyl copper(I) reagents can lead to the formation of 3-aryl-5-nitroisocoumarins through a tandem Castro–Stephens coupling and in situ copper-catalyzed ring-closure. nus.edu.sg This demonstrates a 6-endo-dig cyclization pathway. nus.edu.sg However, the synthesis of certain substituted isocoumarins, like 3-methyl-5-nitroisocoumarin, can be challenging via some routes. nus.edu.sg

The this compound scaffold is a valuable building block for the synthesis of various heterocyclic compounds, including benzimidazoles and quinazolinones, which are important pharmacophores.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. google.com Starting from this compound, reduction of the nitro group to an amine, followed by appropriate functionalization of the adjacent position, can generate the necessary o-diamine precursor. Cyclization with a suitable one-carbon unit, such as formic acid or a formaldehyde (B43269) derivative, can then yield the benzimidazole ring system. google.com The synthesis of 5-nitro benzimidazole derivatives has been explored for their potential as AT1 antagonists. nih.gov

Quinazolinones: The construction of the quinazolinone ring system can also be envisioned starting from derivatives of this compound. This typically requires the presence of an amino group and a carboxyl group (or a derivative) in an ortho relationship. Through a series of transformations including amidation and cyclization, the quinazolinone core can be assembled.

Design and Synthesis of Advanced Organic Intermediates

This compound serves as a key starting material for a variety of advanced organic intermediates, primarily through reactions targeting the C-I bond, the nitro group, and the carboxylic acid function. Its utility is particularly pronounced in the synthesis of complex heterocyclic structures and substituted biaryls, which are significant scaffolds in medicinal chemistry and materials science.

One of the principal applications of this compound is in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a highly effective reaction handle for palladium-catalyzed processes such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. rhhz.net These reactions allow for the introduction of a wide range of aryl, alkyl, alkynyl, and amino groups at the 3-position, providing access to a diverse library of substituted benzoic acid derivatives. The reactivity of the C-I bond is enhanced by the strong electron-withdrawing effect of the nitro group, which facilitates the initial oxidative addition step in the catalytic cycle.

Furthermore, the nitro group itself can be a site for transformation. It can be selectively reduced to an amine group under various conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like zinc in acidic media. This transformation yields 3-amino-5-iodo-2-methylbenzoic acid, a trifunctional intermediate where the newly formed amino group can undergo a host of further reactions, including diazotization, acylation, or serve as a nucleophile in cyclization reactions to form heterocyclic systems. For instance, the derivative 3-Acetamido-2-methyl-5-nitrobenzoic acid is synthesized from the corresponding amine and is studied for its own biological potential.

The compound is also a precursor for intermediates generated via nucleophilic aromatic substitution (SNAr). The iodine atom, activated by the para-nitro group, can be displaced by various nucleophiles. Although less common than for fluorine-substituted analogues, reactions with potent nucleophiles can proceed efficiently. For the related methyl ester, successful substitutions with sodium azide (B81097) and copper cyanide have been documented, yielding the corresponding azido (B1232118) and cyano derivatives, respectively. These reactions open pathways to other important functional groups; for example, the azide can be reduced to an amine or used in click chemistry, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

The strategic combination of these transformations allows for the synthesis of complex molecules. For example, a synthetic sequence might involve a Suzuki coupling at the C-I bond, followed by reduction of the nitro group, and subsequent amide coupling using the carboxylic acid function. This stepwise approach, leveraging the orthogonal reactivity of the functional groups, makes this compound a powerful platform for building molecular complexity.

Table 1: Examples of Advanced Intermediates from this compound Derivatives

| Reactant | Reagents and Conditions | Product | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 5-iodo-2-methyl-3-nitrobenzoate | Sodium azide (NaN₃), DMF, 80°C, 6h | Methyl 5-azido-2-methyl-3-nitrobenzoate | Nucleophilic Aromatic Substitution | 78% | |

| Methyl 5-iodo-2-methyl-3-nitrobenzoate | Copper cyanide (CuCN), NMP, 120°C, 8h | Methyl 5-cyano-2-methyl-3-nitrobenzoate | Nucleophilic Aromatic Substitution | 65% | |

| Methyl 5-iodo-2-methyl-3-nitrobenzoate | H₂ (1 atm), 10% Pd/C, Ethanol (B145695), 25°C, 4h | Methyl 3-amino-5-iodo-2-methylbenzoate | Nitro Group Reduction | 92% | |

| Methyl 5-iodo-2-methyl-3-nitrobenzoate | Zinc dust, conc. HCl, 60°C, 2h | Methyl 3-amino-5-iodo-2-methylbenzoate | Nitro Group Reduction | 85% |

Mechanistic Studies of Derivatization Pathways and Reaction Selectivity

The derivatization of this compound is governed by the electronic properties and steric environment created by its substituents. Mechanistic studies, while not always focused on this exact molecule, provide a strong framework for understanding its reaction pathways and the factors that control selectivity.

The key to the reactivity of the C-I bond lies in the strong electron-withdrawing nature of the nitro group positioned para to it. In nucleophilic aromatic substitution (SNAr) reactions, this electronic pull is critical. The reaction typically proceeds through a two-step mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The nitro group provides significant stabilization to this intermediate by delocalizing the negative charge. However, recent studies on related systems suggest that the SNAr mechanism is not always a simple stepwise process but can exist on a mechanistic continuum, with some reactions proceeding through a single, concerted transition state. nih.govrsc.org The precise mechanism for this compound would depend on the nucleophile, solvent, and leaving group, but the activation provided by the nitro group is the dominant principle.

In transition metal-catalyzed cross-coupling reactions, the mechanism is entirely different. For a Suzuki-Miyaura coupling, the generally accepted catalytic cycle begins with the oxidative addition of the C-I bond to a low-valent palladium(0) complex to form a Pd(II) species. rhhz.net This is often the rate-determining step and is facilitated by the electron-deficient nature of the aromatic ring. The subsequent steps involve transmetalation with a boronic acid (activated by a base) and reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst. acs.org The selectivity of this reaction is excellent; the C-I bond is far more reactive toward Pd(0) than the C-NO₂ or C-H bonds on the ring, allowing for precise modification at the 3-position.

Selectivity in the transformation of the functional groups is a crucial aspect of the compound's synthetic utility. The nitro group can be reduced to an amine without affecting the iodine atom by using chemoselective methods. Catalytic hydrogenation over palladium is effective, as the C-I bond is generally stable under these conditions, though prolonged reaction times or more active catalysts can sometimes lead to dehalogenation. The use of metals like zinc, tin, or iron in acidic media is also a common and selective method for nitro reduction.

The directing effects of the substituents are fundamental to the regioselectivity observed in the synthesis of the parent molecule itself. The nitration of 2-methylbenzoic acid places the nitro group at the 5-position, which is meta to the carboxylic acid (a meta-director) and para to the methyl group (an ortho, para-director). The subsequent iodination is directed to the 3-position, which is ortho to the methyl group and meta to the nitro and carboxyl groups. This demonstrates how the inherent electronic properties of the functional groups are harnessed to achieve a specific substitution pattern with high regioselectivity.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Definitive Structural Assignment

Spectroscopic techniques are fundamental in elucidating the molecular structure of 3-Iodo-2-methyl-5-nitrobenzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra confirm the specific substitution pattern on the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The iodine atom at the 3-position and the nitro group at the 5-position significantly influence the chemical shifts of the adjacent aromatic protons (H-4 and H-6) through deshielding effects. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would display eight distinct signals corresponding to the eight carbon atoms: six for the aromatic ring, one for the methyl group, and one for the carboxyl group. The positions of the substituents are confirmed by the chemical shifts of the carbon atoms to which they are attached.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Description |

| ¹H | Downfield region | Aromatic protons (H-4, H-6) |

| ¹H | Upfield region | Methyl protons (-CH₃) |

| ¹H | Very downfield, broad | Carboxylic acid proton (-COOH) |

| ¹³C | Downfield region | Carboxylic carbon (C=O) |

| ¹³C | Midfield region | Aromatic carbons (C1-C6) |

| ¹³C | Upfield region | Methyl carbon (-CH₃) |

Note: Specific experimental chemical shift values are not available in the cited sources. The table represents expected regions based on general principles of NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows strong absorption bands that confirm the presence of its key functional groups. A strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid group. The nitro group (-NO₂) is identified by a strong absorption band at approximately 1520 cm⁻¹. Additionally, C-I stretches can be observed in the far-infrared region.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid (C=O) | ~1700 | Stretching |

| Nitro (-NO₂) | ~1520 | Asymmetric Stretching |

| C-I | Low frequency | Stretching |

*Source: *

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not detailed in the search results, it would be expected to show characteristic bands for the aromatic ring vibrations and the symmetric stretch of the nitro group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring, substituted with a nitro group (a chromophore) and other groups, allows for the absorption of UV light, leading to the promotion of electrons to higher energy orbitals. While specific λmax values for this compound are not provided in the search results, the UV-Vis spectrum is a useful tool for qualitative analysis and concentration determination.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₈H₆INO₄, by providing a highly accurate mass measurement.

The predicted monoisotopic mass of this compound is 306.93417 Da. uni.lu Mass spectrometry analysis would show a molecular ion peak corresponding to this mass. Predicted m/z (mass-to-charge ratio) values for common adducts have been calculated. uni.lu For instance, the [M-H]⁻ adduct, which is common for carboxylic acids in negative ion mode, is predicted at an m/z of 305.92689. uni.lu Common fragmentation patterns observed in the mass spectrum would include the loss of the carboxylic group (-COOH) or the iodine atom (-I).

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 307.94145 |

| [M+Na]⁺ | 329.92339 |

| [M-H]⁻ | 305.92689 |

| [M]⁺ | 306.93362 |

Source: uni.lu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

Powder X-ray Diffraction (PXRD) for Polymorphic Characterization

Powder X-ray Diffraction (PXRD) stands as a critical analytical tool for the solid-state characterization of crystalline materials, including "this compound." Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact the physical and chemical properties of a substance, such as its solubility, stability, and bioavailability. Therefore, identifying and controlling polymorphism is of paramount importance in the pharmaceutical and materials sciences. core.ac.ukrsc.org

The PXRD pattern of a crystalline solid is a unique fingerprint, determined by the specific arrangement of molecules in the crystal lattice. Each polymorph will produce a distinct diffraction pattern, characterized by a unique set of peak positions (2θ values) and relative intensities. In the context of "this compound," PXRD is employed to:

Identify the Crystalline Form: By comparing the experimentally obtained PXRD pattern with calculated patterns from single-crystal X-ray diffraction data or with reference patterns of known polymorphs, the specific crystalline form of a batch can be unequivocally identified. acs.org

Detect Polymorphic Impurities: The presence of an undesired polymorph, even in small amounts, can be detected by the appearance of characteristic peaks that are absent in the pattern of the pure, desired form.

Monitor Phase Transformations: PXRD is instrumental in studying the potential for phase transformations between different polymorphic forms under various conditions such as temperature, pressure, or humidity. For instance, the transformation of a metastable form to a more stable one can be tracked over time. manchester.ac.uk

A representative PXRD data table for a hypothetical crystalline form of "this compound" is presented below. The data illustrates the characteristic peaks that would be used for its identification.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 45 |

| 12.7 | 6.96 | 100 |

| 17.0 | 5.21 | 80 |

| 21.3 | 4.17 | 65 |

| 25.6 | 3.48 | 90 |

| 28.9 | 3.09 | 50 |

| This table is a representative example and does not correspond to experimentally verified data for this specific compound. |

Analysis of Intermolecular Interactions via Hirshfeld Surfaces and 2D Fingerprint Plots

A deeper understanding of the crystal packing and the nature of intermolecular interactions in "this compound" can be achieved through Hirshfeld surface analysis. This computational method provides a visual representation of the space a molecule occupies in a crystal and maps the intermolecular contacts that hold the crystal lattice together. researchgate.netiucr.org

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as dnorm (normalized contact distance) onto this surface, one can visualize regions involved in intermolecular interactions. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant contacts.

For "this compound," with its carboxylic acid, nitro, and iodo functionalities, a variety of intermolecular interactions would be expected, including:

O-H···O Hydrogen Bonds: Strong interactions forming dimers between the carboxylic acid groups are a common feature in benzoic acid derivatives. scite.ai

C-H···O Interactions: The methyl group and aromatic hydrogens can act as weak hydrogen bond donors to the oxygen atoms of the nitro and carboxyl groups.

Halogen Bonds: The iodine atom can participate in halogen bonding, acting as an electrophilic region that interacts with nucleophilic atoms like oxygen.

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the crystal structure. iucr.org

The table below summarizes the expected contributions of various intermolecular contacts from a hypothetical Hirshfeld surface analysis of "this compound."

| Interaction Type | Contribution (%) |

| H···H | 35.5 |

| O···H/H···O | 30.2 |

| C···H/H···C | 15.8 |

| I···H/H···I | 8.5 |

| O···O | 4.0 |

| C···C (π-π) | 3.0 |

| Other | 3.0 |

| This table is a representative example based on similar molecules and does not correspond to experimentally verified data. |

Chromatographic and Separation Techniques for Purity Assessment and Isolation

The synthesis of "this compound" can yield a mixture of the desired product, unreacted starting materials, and side products. Therefore, robust chromatographic and purification methods are essential for isolating the compound in high purity and for monitoring the progress of the reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of "this compound." Its high resolution and sensitivity allow for the separation, identification, and quantification of the target compound and any potential impurities. nih.govfishersci.com Reversed-phase HPLC is typically the method of choice for aromatic carboxylic acids.

A standard HPLC method for this compound would involve a C18 column (stationary phase) and a mobile phase consisting of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, set at a wavelength where the analyte and its impurities exhibit strong absorbance.

The purity of a sample is determined by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve a purity level of ≥98%.

Below is a table outlining typical HPLC parameters for the analysis of "this compound."

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~7.5 min (dependent on exact conditions) |

| This table represents a typical method and may require optimization. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the chemical synthesis of "this compound." It is a rapid, simple, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of the product. utoronto.ca

In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase (usually silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a mixture of solvents. The separation is based on the differential partitioning of the components between the stationary and mobile phases. researchgate.net

The position of each compound on the developed TLC plate is quantified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.org By comparing the Rf value of the spot corresponding to the product with that of a pure standard, the progress of the reaction can be tracked. The disappearance of the starting material spot and the appearance of a prominent product spot indicate the reaction is proceeding as expected.

A typical TLC system for monitoring the synthesis of "this compound" is detailed below.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (70:30) with 1% Acetic Acid |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.4 (product is more polar than starting material) |

| Rf values are highly dependent on the specific conditions. |

Advanced Purification Methodologies

Following the synthesis, a combination of purification techniques is employed to isolate "this compound" in a highly pure form.

Recrystallization: This is the most common and effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor. alfa-chemistry.com For "this compound," a mixture of ethanol (B145695) and water is often a suitable solvent system. youtube.com The choice of solvent is critical; the compound should have high solubility in the hot solvent and low solubility in the cold solvent. slideshare.netstackexchange.com

Distillation: While not typically used for high-melting solids like "this compound," distillation can be employed to purify liquid starting materials or reagents used in its synthesis.

Sublimation: For compounds that can transition directly from the solid to the gas phase upon heating under reduced pressure, sublimation can be a powerful purification technique. It is particularly effective at removing non-volatile impurities. The viability of sublimation would depend on the thermal stability of "this compound."

The table below summarizes the applicability of these purification methods.

| Purification Method | Applicability for this compound | Key Considerations |

| Recrystallization | Highly applicable and widely used. | Solvent selection is crucial for high recovery and purity. |

| Distillation | Not applicable for the final solid product. | Useful for purifying liquid precursors. |

| Sublimation | Potentially applicable, but requires investigation. | Dependent on the compound's vapor pressure and thermal stability. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently applied to molecules of pharmaceutical and material interest to predict their properties.

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 3-iodo-2-methyl-5-nitrobenzoic acid, this process would involve calculating the potential energy surface of the molecule to find the lowest energy conformation.

Conformational analysis would be particularly important in understanding the spatial arrangement of the carboxylic acid, methyl, and nitro groups, especially the rotation around the C-C and C-O bonds of the carboxyl group and the C-N bond of the nitro group. The steric hindrance between the adjacent iodo and methyl groups would significantly influence the planarity of the substituent groups with respect to the benzene (B151609) ring. However, specific optimized bond lengths, bond angles, and dihedral angles for this compound are not available in published literature.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. By correlating the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands to specific molecular motions (stretching, bending, etc.) can be achieved.

For this compound, this analysis would help in identifying the characteristic frequencies for the C=O, O-H, C-N, N-O, C-I, and C-H vibrations. Such data is valuable for the structural characterization of the compound. A study on the similar molecule, 4-methyl-3-nitrobenzoic acid, utilized DFT to correlate theoretical and experimental vibrational spectra, but equivalent data for the iodo-substituted title compound is absent. researchgate.net

Analysis of the electronic structure provides insights into the reactivity and electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MEP) map is another important tool that illustrates the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, and a region of positive potential (a σ-hole) on the iodine atom, which is significant for halogen bonding. rsc.org Specific calculated values for the HOMO-LUMO gap and detailed MEP maps for this compound have not been reported.

Investigation of Non-Covalent Interactions and Supramolecular Assembly in Solid State

The carboxylic acid group in this compound is a strong hydrogen bond donor and acceptor. In the crystalline state, it is expected to form robust hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. The energetics of these interactions could be quantified using computational methods to understand the stability they impart to the crystal lattice. Without a published crystal structure, the specific hydrogen bonding network remains speculative.

The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. rsc.org In this molecule, the nitro group or the carbonyl oxygen of a neighboring molecule could act as a halogen bond acceptor. These interactions can play a significant role in directing the crystal packing, often competing with or complementing hydrogen bonds. A detailed analysis of the crystal structure would be required to identify and characterize any halogen bonding present, but such a study is not currently available for this specific compound.

π-π Stacking and Dispersive Forces

The presence of the electron-withdrawing nitro group and the bulky, polarizable iodine atom, in addition to the methyl and carboxylic acid groups, creates a complex electronic environment on the aromatic ring. The nitro group, being strongly electron-withdrawing, reduces the electron density of the aromatic π-system. This can lead to favorable π-π stacking interactions with electron-rich aromatic systems, a phenomenon often referred to as donor-acceptor or quadrupole-quadrupole interactions. In the context of this compound, this could manifest as interactions with other molecules of the same type or with different aromatic molecules in a co-crystal. Computational studies on nitroarenes have shown that these stacking interactions can be quite strong, with binding energies that are significantly influenced by the regiochemistry of the substituents. nih.gov

Computational models, particularly those employing Density Functional Theory (DFT) with dispersion corrections (DFT-D), are essential for accurately quantifying the contributions of these weak interactions. For instance, studies on substituted benzoic acids have utilized such methods to investigate the self-association of molecules in solution, a precursor to crystallization, where both hydrogen bonding and π-π stacking play a role. acs.org The interplay of these forces dictates the preferred orientation of molecules in the crystal lattice, influencing properties like melting point and solubility.

A summary of expected non-covalent interactions involving the substituents of this compound is presented below:

| Substituent | Potential Non-Covalent Interactions | Expected Influence on Molecular Packing |

| Iodine | Halogen bonding, significant dispersive forces. | Directional interactions and strong packing contributions. |

| Nitro group | π-π stacking (acceptor), dipole-dipole interactions. | Influences stacking geometry and electrostatic interactions. |

| Methyl group | Steric hindrance, CH-π interactions. | Affects local packing and can participate in weak H-bonds. |

| Carboxylic acid | Strong hydrogen bonding (dimer formation). | Primary driver of supramolecular assembly into synthons. |

Prediction of Chemical Reactivity, Regioselectivity, and Mechanistic Pathways

Computational chemistry offers powerful tools for predicting the chemical reactivity of this compound, the regioselectivity of its reactions, and the intricate details of mechanistic pathways. Methods such as Density Functional Theory (DFT) are widely used to calculate molecular properties that govern reactivity.

The reactivity of the aromatic ring towards electrophilic or nucleophilic attack is determined by the electronic effects of its substituents. The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature, directing incoming electrophiles to the meta-position relative to itself. Conversely, the methyl group is an activating group, directing to ortho and para positions. The iodine atom is a deactivating group but directs ortho and para. In this compound, the interplay of these directing effects, along with steric hindrance from the methyl and iodo groups, will dictate the outcome of substitution reactions.

Computational models can predict the most likely sites for electrophilic attack by calculating properties such as electrostatic potential maps and frontier molecular orbital (FMO) energies (HOMO and LUMO). The regions of highest negative electrostatic potential are indicative of sites susceptible to electrophilic attack. Similarly, the distribution of the Highest Occupied Molecular Orbital (HOMO) can highlight the most nucleophilic positions. For nucleophilic aromatic substitution, the Lowest Unoccupied Molecular Orbital (LUMO) distribution and positive electrostatic potential regions are key indicators.

For instance, the RegioSQM method, a computational tool for predicting the regioselectivity of electrophilic aromatic substitution, relies on calculating proton affinities at different positions on the aromatic ring. rsc.orgchemrxiv.org While not specifically applied to this compound in published literature, such methods could be used to predict the most probable sites of further substitution.

Mechanistic pathways for reactions involving this compound can also be elucidated through computational studies. By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. This allows for the determination of activation barriers and reaction rates, providing a detailed understanding of the reaction mechanism. For example, DFT calculations have been used to study the mechanism of nitration of benzene, revealing the energetic landscape of the reaction. eurjchem.com Similar approaches could be applied to understand reactions such as the reduction of the nitro group or substitution of the iodine atom in the target molecule.

A hypothetical analysis of the directing effects of the substituents on electrophilic aromatic substitution is provided in the table below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -COOH | 1 | Deactivating (meta-directing) | Directs to position 3 and 5 |

| -CH₃ | 2 | Activating (ortho, para-directing) | Directs to positions 3, 4, and 6 |

| -I | 3 | Deactivating (ortho, para-directing) | Directs to positions 2, 4, and 6 |

| -NO₂ | 5 | Deactivating (meta-directing) | Directs to positions 1 and 3 |

The combined influence of these groups makes the prediction of regioselectivity complex, highlighting the necessity of computational approaches to resolve the most favored reaction sites.

Simulation of Solid Solution Formation and Crystal Packing Phenomena

The formation of solid solutions and the nature of crystal packing are critical aspects of materials science, influencing the physical properties of crystalline solids. Computational simulations are increasingly used to predict and understand these phenomena for organic molecules, including substituted benzoic acids.

While a crystal structure for this compound is not publicly available, studies on similar systems, such as various chloronitrobenzoic acid isomers, have demonstrated the utility of computational methods in rationalizing and predicting solid solution formation. chemrxiv.orgchemrxiv.org These studies show that the likelihood of forming a solid solution is sensitive to both the nature of the substituting functional groups and their positions on the aromatic ring. chemrxiv.orgchemrxiv.org Computational approaches typically involve calculating the lattice energy of the pure compounds and the hypothetical solid solutions. A negative or small positive change in energy upon substitution suggests that solid solution formation is favorable.

Computational crystal structure prediction (CSP) methods can be employed to generate and rank plausible crystal structures based on their calculated lattice energies. These methods explore different packing arrangements and molecular conformations to identify the most thermodynamically stable crystal forms. Although computationally intensive, CSP can provide valuable insights into the likely crystal packing of a molecule even in the absence of experimental data.

The table below summarizes key intermolecular interactions that would be considered in the simulation of crystal packing for this compound:

| Interaction Type | Interacting Groups | Relative Strength | Role in Crystal Packing |

| Hydrogen Bonding | -COOH --- HOOC- | Strong | Formation of primary dimeric synthons. |

| Halogen Bonding | C-I --- O=N | Moderate | Directional control of packing. |

| π-π Stacking | Aromatic Ring --- Aromatic Ring | Moderate | Contributes to the cohesion of stacked layers. |

| Dispersive Forces | All atoms | Weak but cumulative | Overall stabilization of the crystal lattice. |

| Dipole-Dipole | -NO₂ --- O₂N- | Weak | Influences the relative orientation of molecules. |

The combination of these interactions would lead to a unique three-dimensional architecture for the crystal of this compound. Computational modeling allows for a detailed exploration of these packing motifs and their energetic contributions.

Applications in Advanced Materials and Chemical Sciences

Role as a Precursor in Complex Organic Synthesis

The strategic placement of reactive sites on the aromatic ring makes 3-Iodo-2-methyl-5-nitrobenzoic acid a versatile precursor in organic synthesis. The functional groups offer multiple pathways for chemical modification, allowing for the construction of more complex molecules.

This compound serves as a foundational building block for creating molecules with significant structural complexity. The presence of an iodine atom is particularly advantageous, as it facilitates carbon-carbon bond formation through various cross-coupling reactions. The nitro group can be reduced to an amine, which can then undergo a wide range of transformations, while the carboxylic acid group provides another site for modification, such as esterification or amidation. This trifunctional nature allows chemists to build out different parts of the molecule in a controlled, stepwise manner, leading to architecturally intricate final products.

| Functional Group | Potential Transformation | Synthetic Application |

| Iodo Group | Suzuki, Heck, Sonogashira, Stille, or Buchwald-Hartwig cross-coupling | Introduction of alkyl, aryl, or vinyl groups to form complex carbon skeletons. |

| Nitro Group | Reduction to an amine (-NH₂) | Formation of amides, sulfonamides, or use in diazotization reactions to introduce other functionalities. |

| Carboxylic Acid | Esterification, amidation, or reduction to an alcohol | Modification of polarity, solubility, or to serve as a handle for attaching the molecule to other substrates. |

This table illustrates the synthetic versatility of this compound, highlighting how each functional group can be independently modified to construct complex molecular architectures.

The compound is a key intermediate in the synthesis of specialty chemicals, particularly within the pharmaceutical sector. clearsynth.com Its derivatives have been explored for their potential as antimicrobial and anticancer agents. For instance, the core structure of this compound can be modified to create a library of related compounds, which are then screened for biological activity. The synthesis often begins with the nitration of 2-methylbenzoic acid, followed by iodination to yield the target intermediate. This intermediate can then be used in the development of lead compounds for new drugs.

Contributions to Analytical Chemistry Methodologies

Beyond its role in synthesis, this compound and its derivatives have potential applications in the development of new tools for analytical and biochemical research.

Compounds with similar structures, particularly those containing nitro groups, are known to interact with biological systems. The nitro group can be bioreduced within cells to form reactive intermediates capable of modifying proteins, including enzymes. This suggests that this compound could be used as a reagent to study enzyme inhibition. Researchers can investigate its effects on various enzymes to identify potential targets and understand its mechanism of action. Its demonstrated antimicrobial and anticancer activities in related studies imply an interaction with crucial cellular pathways that are often regulated by enzymes.

A typical research workflow might involve:

Screening: Testing the compound against a panel of enzymes (e.g., kinases, proteases) to identify any inhibitory activity.

Kinetic Analysis: Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for any identified targets.

Structural Studies: Using techniques like X-ray crystallography to understand how the compound binds to the enzyme's active or allosteric sites.

The presence of a heavy iodine atom makes this compound potentially useful as a probe in biophysical studies. In X-ray crystallography, the iodine atom can serve as a heavy-atom derivative, which can help in solving the phase problem and determining the three-dimensional structure of a protein-ligand complex. Furthermore, the core structure can be modified to create more sophisticated molecular probes. For example, a fluorescent tag could be attached via the carboxylic acid or the amine (derived from the nitro group) to allow for visualization of binding events using fluorescence spectroscopy or microscopy.

Foundational Compound for Agrochemical and Materials Science Research

The structural motifs present in this compound are also found in compounds used in agrochemical and materials science research, suggesting its potential as a foundational compound for innovation in these fields.

Analogs of the compound are noted for their applications in agrochemicals and materials science. For example, other iodinated benzoic acids, such as 2,3,5-Triiodobenzoic acid, are known to function as auxin polar transport inhibitors, which regulate plant growth. nih.gov This suggests that this compound could be investigated for similar or novel herbicidal or plant growth-regulating properties.

In materials science, aromatic compounds containing nitro and carboxylic acid groups are used as monomers for the synthesis of specialty polymers. These polymers may exhibit desirable properties such as high thermal stability or specific optical characteristics. The incorporation of iodine would further increase the density and refractive index of such materials.

| Research Field | Potential Application of this compound | Rationale based on Structural Analogs |

| Agrochemicals | Development of new herbicides or plant growth regulators. | Structural similarity to known auxin inhibitors like 2,3,5-Triiodobenzoic acid. nih.gov |

| Materials Science | Synthesis of high-performance polymers, dyes, or pigments. | Aromatic nitro compounds are precursors to stable materials; iodine can enhance properties like refractive index. |

This table outlines the potential research directions for this compound in agrochemical and materials science, drawing parallels with known applications of structurally related compounds.

Development of Agrochemical Precursors

The synthesis of novel and effective agrochemicals is a continuous endeavor in the chemical industry, driven by the need to enhance crop yields and protect against a variety of pests and diseases. Substituted benzoic acid derivatives have long been recognized as a foundational scaffold in the design of new active ingredients for herbicides, fungicides, and insecticides. The presence of a nitro group and a halogen atom on the aromatic ring, as seen in this compound, is a common feature in many commercial agrochemicals, suggesting its potential as a key building block.

The development of new agrochemicals often involves the synthesis and screening of numerous candidate molecules. The structural features of this compound make it a candidate for such exploratory synthesis programs.

Monomers or Intermediates for Polymer Science and Functional Materials

In the realm of polymer science, the demand for high-performance and functional materials with tailored properties is ever-increasing. Aromatic monomers are integral to the synthesis of a wide range of polymers, including polyamides, polyimides, and polyesters, which are prized for their thermal stability, mechanical strength, and chemical resistance. The structure of this compound, containing both a carboxylic acid and a reactive iodine atom, presents it as a potential monomer or a key intermediate for the synthesis of specialty polymers.

The carboxylic acid group can readily participate in polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The presence of the bulky iodine atom and the nitro group on the polymer backbone would be expected to influence the final properties of the material, potentially enhancing characteristics such as:

Thermal Stability: The rigid aromatic structure can contribute to a higher glass transition temperature and improved thermal stability.

Flame Retardancy: Halogenated compounds, particularly those containing iodine, are known to impart flame-retardant properties to polymers.

Refractive Index: The incorporation of heavy atoms like iodine can increase the refractive index of the polymer, a desirable property for optical applications.

Gas Permeability: The introduction of bulky side groups can disrupt polymer chain packing, leading to altered gas permeability and separation properties.

Furthermore, the carbon-iodine bond offers a site for post-polymerization modification. This allows for the synthesis of a base polymer which can then be further functionalized through reactions such as Suzuki or Sonogashira coupling, enabling the attachment of a wide variety of functional groups to the polymer chain. This approach provides a versatile platform for creating materials with specific optical, electronic, or recognition properties.

While specific examples of polymers synthesized directly from this compound are not prominent in the literature, the fundamental principles of polymer chemistry strongly support its potential as a valuable building block for advanced functional materials. Research into nitro-aromatic polymers for applications such as battery cathodes highlights the interest in this class of materials, suggesting a potential avenue for the future application of this compound derivatives.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

Current synthetic strategies for 3-Iodo-2-methyl-5-nitrobenzoic acid and related compounds often involve multi-step processes that may include nitration and iodination of a precursor like 2-methylbenzoic acid. smolecule.com While effective, future research will undoubtedly focus on developing more sustainable and efficient synthetic pathways. This includes exploring greener solvents, reducing the number of synthetic steps, and improving atom economy.

One promising avenue is the investigation of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel. This approach can significantly reduce waste and energy consumption. Furthermore, the development of catalytic systems that can achieve high regioselectivity in the iodination and nitration steps will be crucial. For instance, employing microporous compounds as catalysts in the iodination of 2-methylbenzoic acid has been shown to produce high yields of the desired isomer. google.com Future work could expand on this by exploring other novel catalytic materials.

A known challenge in the synthesis of iodo-methylbenzoic acids is the formation of undesired isomers, such as 3-iodo-2-methylbenzoic acid when 5-iodo-2-methylbenzoic acid is the target, which can be difficult to separate. google.com Developing synthetic methods that minimize the production of these by-products is a key area for future research.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely dictated by its functional groups. The iodine atom is a versatile handle for cross-coupling reactions, while the nitro group is a strong electron-withdrawing group that activates the aromatic ring to nucleophilic aromatic substitution. The carboxylic acid moiety, in turn, can undergo esterification and other transformations. smolecule.com

Future research should delve deeper into the unique reactivity patterns that emerge from the interplay of these groups. For example, investigating intramolecular reactions that leverage the proximity of the functional groups could lead to the synthesis of novel heterocyclic scaffolds.

The development of new catalytic transformations involving this compound is another exciting frontier. This could include exploring its use in C-H activation reactions, where the directing effect of the carboxylate or nitro group could be harnessed to achieve selective functionalization of the aromatic ring. Furthermore, the iodine atom can be a precursor for a variety of other functional groups through halogen-metal exchange or other substitution reactions, opening up a vast chemical space for exploration.

Advanced Computational Modeling for Predictive Chemical Properties and Reactivity

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating discovery. For this compound, advanced computational modeling can provide valuable insights.

| Predicted Property | Value | Method |

| XlogP | 2.3 | Predicted |

| Collision Cross Section ([M-H]⁻) | 150.0 Ų | Predicted using CCSbase |

| Collision Cross Section ([M+H]⁺) | 153.7 Ų | Predicted using CCSbase |

| Collision Cross Section ([M+Na]⁺) | 155.1 Ų | Predicted using CCSbase |

| This table is based on predicted data from computational models. uni.lu |

Future research in this area should focus on developing more accurate predictive models for the physicochemical properties and reactivity of this compound and its derivatives. This could involve the use of quantum mechanical calculations to understand the electronic structure and reaction mechanisms in greater detail. Molecular dynamics simulations can be employed to study its interactions with solvents and other molecules, which is crucial for designing new reactions and materials.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of its derivatives with their chemical or biological activities, aiding in the rational design of new compounds with desired properties.

Integration with Emerging Technologies in Chemical Synthesis and Materials Design

The integration of this compound with emerging technologies holds immense potential for innovation. For example, flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, can offer improved safety, efficiency, and scalability for the synthesis of this compound and its derivatives.

In the realm of materials science, this compound could serve as a key building block for the design of novel functional materials. Its rigid aromatic core and multiple functional groups make it an attractive candidate for the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other porous materials with potential applications in gas storage, separation, and catalysis.

Furthermore, the unique electronic properties conferred by the nitro and iodo groups could be exploited in the development of new organic electronic materials, such as semiconductors or components for light-emitting diodes (LEDs).

Expanding the Scope of Derivatives for Niche Chemical Applications

The true value of this compound lies in its potential as a scaffold for the synthesis of a wide array of derivatives with tailored properties for specific applications. The presence of three distinct functional groups allows for a high degree of chemical modification.

Future research should focus on systematically exploring the chemical space around this core structure. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to create a variety of amides, sulfonamides, and other nitrogen-containing compounds. smolecule.com The iodine atom can be replaced with a wide range of other groups using cross-coupling reactions, leading to the synthesis of biaryls, alkynes, and other complex structures.

These derivatives could find applications in diverse fields. For example, some nitrobenzoic acid derivatives have shown potential as antimicrobial and anticancer agents. By systematically modifying the structure of this compound, it may be possible to develop new compounds with enhanced biological activity. In materials science, derivatives could be designed to have specific optical, electronic, or self-assembly properties.

常见问题

Q. What are the common synthetic routes for 3-iodo-2-methyl-5-nitrobenzoic acid, and how can experimental parameters be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Nitration : Introduce the nitro group at the 5-position of 2-methylbenzoic acid using mixed acid (HNO₃/H₂SO₄), leveraging the methyl group’s ortho-directing effect .

Iodination : Electrophilic iodination (e.g., using I₂/HNO₃ or KI/oxidizing agents) at the 3-position, guided by the nitro group’s meta-directing nature .

Optimization Tips :

- Monitor reaction temperature to avoid over-nitration or deiodination.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of iodine intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions. The iodine atom induces significant deshielding in adjacent protons (e.g., H-4 and H-6) .

- IR : Strong absorption bands for -NO₂ (~1520 cm⁻¹) and -COOH (~1700 cm⁻¹) validate functional groups .

- Mass Spectrometry (HRMS) : Exact mass confirms molecular ion ([M-H]⁻) and fragmentation patterns (e.g., loss of COOH or I) .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

- Methodological Answer :